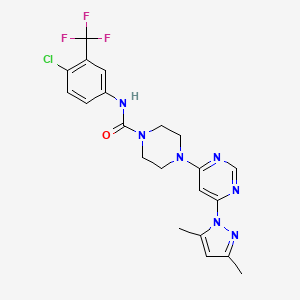

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClF3N7O/c1-13-9-14(2)32(29-13)19-11-18(26-12-27-19)30-5-7-31(8-6-30)20(33)28-15-3-4-17(22)16(10-15)21(23,24)25/h3-4,9-12H,5-8H2,1-2H3,(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNHKMQNXFXYMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClF3N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A piperazine core,

- A pyrimidine ring substituted with a pyrazole moiety,

- A trifluoromethyl group on the phenyl ring.

This structural diversity is believed to contribute to its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro studies demonstrated that derivatives with similar scaffolds inhibited the proliferation of cancer cell lines, including breast and lung cancers, with IC50 values ranging from 0.060 µM to 14.93 µM depending on the specific modifications made to the structure .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (breast) | 0.060 |

| Compound B | A549 (lung) | 14.93 |

Antitubercular Activity

The compound's potential as an antitubercular agent has also been explored:

- In studies targeting Mycobacterium tuberculosis, certain derivatives demonstrated IC50 values between 1.35 μM and 2.18 μM, indicating a promising efficacy against this pathogen .

The biological activity of the compound is hypothesized to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.

- Receptor Modulation : It might interact with growth factor receptors, altering signaling pathways critical for tumor growth.

- Antimicrobial Activity : The structural components allow for effective binding to bacterial enzymes necessary for survival.

Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University synthesized several analogs of the compound and evaluated their anticancer properties. The most potent analog showed an IC50 of 0.060 µM against the PAK4 kinase, demonstrating significant inhibition of cancer cell migration and invasion .

Study 2: Antitubercular Screening

In another study, a series of derivatives were tested against Mycobacterium tuberculosis. Among these, one derivative achieved an IC90 of 3.73 μM, indicating its potential as a lead compound for further development .

Comparison with Similar Compounds

Piperazine-Carboxamide Derivatives

-

- Example : N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine.

- Key similarities : Trifluoromethylphenyl substituent and piperazine-carboxamide core.

- Key differences : Cyclopentyl and tetrahydro-2H-pyran groups replace the pyrimidine-pyrazole system.

- Synthesis : Multi-step coupling reactions followed by HPLC purification .

Pyrimidine/Pyrazole-Containing Analogues

- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Key similarities: Pyrazolo-pyrimidine scaffold and fluorinated aromatic groups. Key differences: Sulfonamide group instead of carboxamide; chromen-4-one moiety absent in the target compound. Properties: High molecular weight (589.1 g/mol) and melting point (175–178°C) .

- 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (): Key similarities: Piperazine-carboxamide core and chloro-trifluoromethyl substitution. Key differences: Benzoxazinone ring replaces the pyrimidine-pyrazole system.

Data Table: Comparative Analysis of Key Compounds

*Molecular weight calculated based on formula: C₂₂H₂₀ClF₃N₆O.

Research Findings and Key Insights

Structural and Electronic Effects

- Trifluoromethyl group: Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., compounds) .

- Pyrimidine-pyrazole system: Likely improves target binding via hydrogen bonding and aromatic interactions, contrasting with benzoxazinone () or sulfonamide () substituents .

Computational Predictions

- Chemical similarity : Machine learning models (e.g., XGBoost in ) could predict properties like solubility or bioactivity based on structural fingerprints .

- ChemGPS-NP analysis (): Highlights limitations of structural similarity alone; the target’s unique pyrimidine-pyrazole system may occupy distinct chemical property space .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.